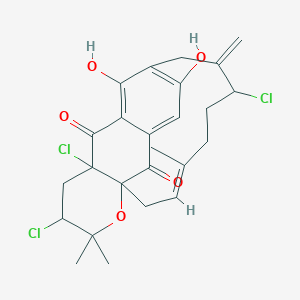

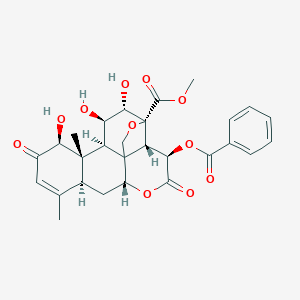

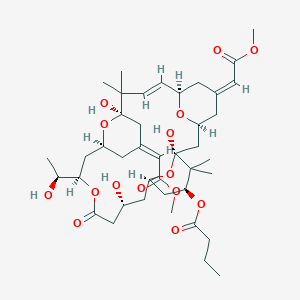

Bryostatin 13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bryostatin 13 is a complex natural product that was first isolated from a marine invertebrate called Bugula neritina. It belongs to the bryostatin family of compounds, which are known for their potent biological activity. This compound has been the subject of intense scientific research due to its potential as a therapeutic agent for a range of diseases.

Scientific Research Applications

Activation of Latent HIV Reservoirs : Bryostatin analogues, including Bryostatin 13, have shown potential in activating latent HIV reservoirs. This could be transformative for HIV/AIDS eradication in conjunction with current antiretroviral therapy (DeChristopher et al., 2012).

Cancer Therapeutics : Bryostatin 1, a related compound, is in clinical trials as a cancer chemotherapeutic agent. It demonstrates unique properties in modulating protein kinase C (PKC), influencing cell proliferation and potentially offering therapeutic benefits in cancer treatment (Choi et al., 2006).

Alzheimer's Disease Treatment : Bryostatins have shown promise in the treatment of Alzheimer's disease. For instance, bryostatin 1 has demonstrated effects in restoring synaptic connections and preventing neuronal death in Alzheimer's disease models (Thompson et al., 2022).

Design of New Therapeutics : Advances in the synthesis of bryostatin analogues, including this compound, have been significant. These efforts aim at making these compounds more accessible for clinical use, particularly in the treatment of HIV, cancer, and Alzheimer's disease (Wender et al., 2014).

Neurological Applications : Bryostatins have shown potential in enhancing memory and facilitating synaptic maturation in various neurological disorders, including Alzheimer's disease and stroke. This is attributed to their modulation of protein kinase C (PKC) isozymes (Nelson et al., 2017).

Molecular Target Identification : Studies have identified molecular targets of bryostatin 1, such as Munc13, which is crucial in synaptic vesicle priming and overall neuronal transmission. This discovery supports the role of bryostatins in improving neuronal connections (Blanco et al., 2019).

properties

CAS RN |

107021-11-4 |

|---|---|

Molecular Formula |

C41H62O15 |

Molecular Weight |

794.9 g/mol |

IUPAC Name |

[(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1S)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate |

InChI |

InChI=1S/C41H62O15/c1-9-10-34(44)54-33-21-30-18-27(43)19-37(47)53-32(24(2)42)20-29-15-26(17-36(46)51-8)22-40(48,55-29)38(3,4)12-11-28-13-25(16-35(45)50-7)14-31(52-28)23-41(49,56-30)39(33,5)6/h11-12,16-17,24,27-33,42-43,48-49H,9-10,13-15,18-23H2,1-8H3/b12-11+,25-16+,26-17+/t24-,27+,28-,29-,30+,31-,32+,33-,40+,41-/m0/s1 |

InChI Key |

UYHQBUSZLQOCRF-OYLGSXELSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@H]2C[C@H](CC(=O)O[C@H](C[C@@H]3C/C(=C\C(=O)OC)/C[C@@](O3)(C(/C=C/[C@H]4C/C(=C\C(=O)OC)/C[C@H](O4)C[C@@](C1(C)C)(O2)O)(C)C)O)[C@H](C)O)O |

SMILES |

CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)CC(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)C(C)O)O |

Canonical SMILES |

CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)CC(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)C(C)O)O |

synonyms |

Butanoic acid, (1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.111,15nonacos-8-en-25-yl ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

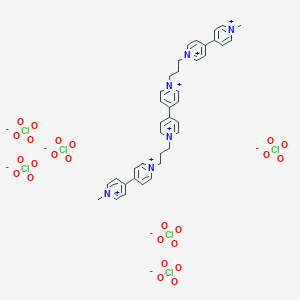

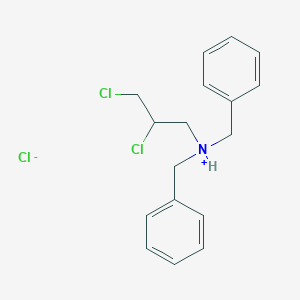

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)